molecular formula C5H12ClNO2 B2715418 (3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride CAS No. 2094653-70-8

(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride

Cat. No.: B2715418
CAS No.: 2094653-70-8
M. Wt: 153.61
InChI Key: IQIRTMUGIHHZTM-JBUOLDKXSA-N
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Description

(3R,4R)-4-(Aminomethyl)oxolan-3-ol hydrochloride is a chiral bicyclic compound characterized by a tetrahydrofuran (oxolane) core substituted with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position, both in the R-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol (CAS: 2094653-70-8) .

Properties

IUPAC Name

(3R,4R)-4-(aminomethyl)oxolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIRTMUGIHHZTM-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094653-70-8
Record name rac-(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and epoxides.

    Introduction of the Aminomethyl Group: This step often involves nucleophilic substitution reactions where an amine group is introduced to the oxolane ring.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The aminomethyl group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxolane derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

(3R,4S)-4-Aminooxan-3-ol Hydrochloride (CAS: 1096594-11-4)
  • Molecular Formula: C₅H₁₂ClNO₂ (identical to the target compound)
  • Key Difference : Stereochemistry at the 4-position (S-configuration instead of R).
  • Implications : Stereoisomerism can drastically alter binding affinity to biological targets. For example, the (3R,4R) configuration may exhibit higher selectivity for chiral receptors compared to the (3R,4S) variant .
(3S,4R)-4-Aminooxan-3-ol Hydrochloride
  • Molecular Formula: C₅H₁₂ClNO₂
  • Key Difference : Inverse stereochemistry at both 3- and 4-positions.
  • Implications : This diastereomer may display distinct solubility or metabolic stability profiles due to altered hydrogen-bonding patterns .

Substituent-Modified Analogs

(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol (CAS: 2165989-41-1)
  • Molecular Formula : C₇H₁₄O₂S
  • Molecular Weight : 162.25 g/mol
  • Key Difference: Replacement of the aminomethyl group with a bulkier, lipophilic propan-2-ylsulfanyl moiety.
  • Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. The sulfanyl group could also influence redox properties or metabolic pathways .
N-[(3R,4R)-4-(1H-Pyrazol-4-yloxy)oxolan-3-yl]carbamate
  • Molecular Formula : C₁₂H₁₉N₃O₄
  • Molecular Weight : 269.30 g/mol
  • Key Difference : Introduction of a tert-butyl carbamate-protected pyrazolyl group.
  • The pyrazole ring could enable π-π interactions in target binding .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(3R,4R)-4-(Aminomethyl)oxolan-3-ol hydrochloride 2094653-70-8 C₅H₁₂ClNO₂ 153.61 Aminomethyl, hydroxyl (R,R configuration)
(3R,4S)-4-Aminooxan-3-ol hydrochloride 1096594-11-4 C₅H₁₂ClNO₂ 153.61 Stereoisomer (R,S configuration)
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol 2165989-41-1 C₇H₁₄O₂S 162.25 Sulfanyl substituent, increased lipophilicity
N-[(3R,4R)-4-(1H-Pyrazol-4-yloxy)oxolan-3-yl]carbamate EN 300-716290 C₁₂H₁₉N₃O₄ 269.30 Carbamate-protected pyrazole moiety

Research Findings and Implications

Stereochemical Influence: The (3R,4R) configuration is critical for bioactivity in chiral environments, as seen in analogous systems where stereoisomers exhibit divergent binding to enzymes like glycosidases or aminotransferases .

Substituent Effects: The aminomethyl group in the target compound facilitates hydrogen bonding and ionic interactions, enhancing solubility in polar solvents. Propan-2-ylsulfanyl substitution (CAS: 2165989-41-1) introduces steric bulk, which may hinder binding to narrow active sites but improve passive diffusion across lipid bilayers .

Pharmacokinetic Considerations : Carbamate derivatives (e.g., ) are often prodrugs, designed to hydrolyze in vivo to release active metabolites. This modification could extend the half-life of the parent compound .

Biological Activity

(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C5H12ClNO2
  • Molecular Weight : 153.61 g/mol
  • Structure : It features a five-membered oxolane ring with an aminomethyl group attached, which contributes to its unique reactivity.

Key Features

FeatureDescription
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds1
Topological Polar Surface Area52.3 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The oxolane ring provides structural stability, enhancing the compound’s binding affinity to its targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives containing the aminomethyl group can inhibit various cancer cell lines. For example, compounds derived from similar structures demonstrated significant cytotoxicity against K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cell lines .
    • A study reported that certain analogs achieved an IC50 value as low as 5.6 μM against K562 cells, indicating potent anticancer properties .
  • Enzyme Inhibition :
    • The compound has been investigated for its inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. The majority of tested compounds showed potent inhibitory activity against multiple RTKs .
  • Potential as a Pharmaceutical Intermediate :
    • Due to its unique functional groups, this compound is being explored as a building block for synthesizing complex organic molecules in drug development.

Case Study 1: Anticancer Efficacy

In a comparative study of novel compounds containing the 4-(aminomethyl) fragment, it was found that several derivatives exhibited moderate to significant anti-proliferative activity across different cancer cell lines. Notably, compounds with specific substitutions showed enhanced potency against solid tumors compared to standard chemotherapeutics like imatinib .

Case Study 2: Enzyme Interaction

A docking study revealed that this compound binds effectively to the active sites of various kinases involved in cancer progression. This interaction was facilitated by the flexible nature of the aminomethyl group, allowing for optimal positioning within the binding pocket .

Comparison with Similar Compounds

The unique stereochemistry of this compound differentiates it from other related compounds:

Compound NameBiological Activity
(3R,4S)-4-(aminomethyl)oxolan-3-olDifferent stereochemistry affects activity
4-(aminomethyl)tetrahydrofuran-3-olSimilar structure but different ring
rac-(3R,4R)-4-(aminomethyl)oxolan-3-olUnique pharmacodynamics due to stereochemistry

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